molecular formula C14H23N3O3 B14731455 5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione CAS No. 7178-19-0

5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B14731455
CAS No.: 7178-19-0
M. Wt: 281.35 g/mol
InChI Key: ZAGXCDCWYUJFQA-UHFFFAOYSA-N
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Description

5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound belonging to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a piperidinylmethyl group attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of piperidine with a diazinane derivative under controlled conditions. One common method includes the alkylation of piperidine with a suitable diazinane precursor in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical processes . The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their function and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione stands out due to its unique diazinane ring structure combined with a piperidinylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7178-19-0

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

5,5-diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H23N3O3/c1-3-14(4-2)11(18)15-13(20)17(12(14)19)10-16-8-6-5-7-9-16/h3-10H2,1-2H3,(H,15,18,20)

InChI Key

ZAGXCDCWYUJFQA-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CN2CCCCC2)CC

Origin of Product

United States

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